2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-3-(trifluoromethyl)phenyl)propanoic acid
Description
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-3-(trifluoromethyl)phenyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a trifluoromethyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Properties
IUPAC Name |
3-[4-methoxy-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-11(13(21)22)8-9-5-6-12(24-4)10(7-9)16(17,18)19/h5-7,11H,8H2,1-4H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDLKZQPGMFRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-3-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps One common approach is to start with the appropriate amino acid precursor, which is then protected using the tert-butoxycarbonyl (Boc) group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-3-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the trifluoromethyl group can produce difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-3-(trifluoromethyl)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-3-(trifluoromethyl)phenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions or biological processes.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.
2-((tert-Butoxycarbonyl)amino)-3-(trifluoromethyl)phenyl)propanoic acid: Lacks the methoxy group, which may affect its chemical properties and applications.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-3-(trifluoromethyl)phenyl)propanoic acid makes it unique, as these groups can significantly influence its reactivity and interactions with biological targets. The combination of these functional groups can enhance its potential as a versatile building block in synthetic chemistry and its utility in various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
